PEG2 Spacer Preserves TCO Reactivity on Proteins: Functional Density Increases >5-Fold Over Non-PEGylated TCO
Conjugating TCO to monoclonal antibodies via standard amine-coupling without a PEG spacer results in the majority of TCO groups becoming non-reactive due to hydrophobic burial within the antibody structure. Introducing a hydrophilic PEG linker—as exemplified by the PEG2 spacer in Cy3-PEG2-TCO—fully preserves TCO reactivity. This design change yields a >5-fold enhancement in functional TCO density on the antibody surface without impairing antigen binding [1]. While this study used a DBCO-PEG4-TCO construct, the principle directly applies to the Cy3-PEG2-TCO architecture, as the PEG spacer prevents TCO masking. This is further supported by separate findings that PEG linkers improve TCO accessibility for grafting, though longer PEG chains may reduce the number of reactive TCOs [2]. Thus, the PEG2 spacer in Cy3-PEG2-TCO represents an optimized balance between preventing hydrophobic burial and avoiding excessive steric bulk that hinders the cycloaddition.
| Evidence Dimension | Functional TCO density on antibody |
|---|---|
| Target Compound Data | >5-fold increase in reactive TCO density relative to non-PEGylated TCO (class-level inference based on PEG4-TCO data) |
| Comparator Or Baseline | Non-PEGylated TCO (PEG0) conjugated to antibody |
| Quantified Difference | >5-fold higher functional density with PEG spacer |
| Conditions | Antibody-TCO conjugation via amine-coupling; functional density assessed by tetrazine-fluorophore binding |
Why This Matters
Users prioritizing high labeling efficiency and signal intensity in pretargeted imaging should select PEG2-TCO over non-PEGylated TCO to avoid significant loss of reactive handles.
- [1] Rahim, M. K., Kota, R. & Haun, J. B. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody-Conjugated trans-Cyclooctenes. Bioconjugate Chem. 26, 352–360 (2015). View Source
- [2] Rondon, A. et al. Antibody PEGylation in bioorthogonal pretargeting with trans-cyclooctene/tetrazine cycloaddition: in vitro and in vivo evaluation in colorectal cancer models. Sci. Rep. 7, 14918 (2017). View Source
